molecular formula C17H18N4O3S B2592515 Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537004-71-0

Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2592515
CAS No.: 537004-71-0
M. Wt: 358.42
InChI Key: PCPSSVRYJVQAGE-UHFFFAOYSA-N
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Description

“Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a chemical compound. It is a yellow solid with a melting point of 287–288 °C .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It contains functional groups such as ethylthio, methyl, oxo, and carboxylate. The compound also contains a pyridin-4-yl group and a tetrahydropyrido[2,3-d]pyrimidine core .


Physical and Chemical Properties Analysis

This compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR and ^13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Research into the synthesis and reactions of Biginelli-compounds, which are closely related to the compound , has provided insights into various chemical reactions. These include methylation, acylation, and the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions. Additionally, Dimroth-like rearrangement and intramolecular Friedl-Crafts acylation have been studied for the synthesis of indeno[1,2-d]pyrimidines and the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles (Kappe & Roschger, 1989).

Pharmacological Applications

Compounds within this chemical family have shown diverse pharmacological activities. The synthesis of novel derivatives and their pharmacological evaluation, particularly focusing on antifungal, antibacterial, and anticancer agents, highlights the potential therapeutic applications of these molecules. For instance, novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial activities, providing insights into the biological significance of these compounds (Nikalje et al., 2017).

Advanced Materials and Catalysis

Some derivatives related to the target compound have been explored for their potential applications in materials science and as catalysts in chemical reactions. The development of novel synthetic methods under environmentally friendly conditions points towards the application of these compounds in green chemistry and catalysis.

Antimicrobial and Antihypertensive Activities

The antimicrobial and antihypertensive potential of related pyrimidine derivatives has been a subject of research, with studies highlighting the synthesis of new compounds and their evaluation against various bacterial and fungal strains, as well as their effects on blood pressure regulation. This suggests potential medical and therapeutic applications of these compounds in treating infections and managing hypertension (Youssef et al., 2011).

Future Directions

The future directions for this compound could involve further studies on its biological activities, given the interest in pyrimidine derivatives for their potential anticancer properties . More research could also be done to elucidate its synthesis and chemical reactions .

Mechanism of Action

In terms of pharmacokinetics, the degree of lipophilicity of a drug, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of “Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate”.

The result of action would likely depend on the specific targets of the compound and the biochemical pathways it affects. For example, if it acts as a protein kinase inhibitor, it could potentially inhibit cell growth and induce apoptosis .

Properties

IUPAC Name

methyl 2-ethylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-25-17-20-14-13(15(22)21-17)12(10-5-7-18-8-6-10)11(9(2)19-14)16(23)24-3/h5-8,12H,4H2,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPSSVRYJVQAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=NC=C3)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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